molecular formula C8H14N2O B2993652 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one CAS No. 200418-23-1

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Cat. No. B2993652
CAS RN: 200418-23-1
M. Wt: 154.213
InChI Key: GYPHSWIBRWFRCS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one” are not well-documented in the literature .

Scientific Research Applications

Design and Synthesis of Pyrrolotriazepine Derivatives

The synthesis of pyrrolotriazepine derivatives involved the conversion of pyrrole derivatives with carbonyl groups at the C-2 position to N-propargyl pyrroles. This process unexpectedly produced 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one as a major product during attempted cyclization, highlighting its formation mechanism and theoretical support for product development (Menges et al., 2013).

Synthesis of Lactam and Ketone Precursors

A study described the synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones as precursors for octahydro-pyrrolo and octahydro-2H-pyrido[1,2-a]pyrazines, showcasing a method leading from piperazine ring construction to various cyclizations for lactam and ketone precursors creation (Branden, Compernolle, Hoornaert, 1992).

Precursors to Cancer Chemopreventive Metabolites

Compounds designed as precursors for the major metabolite of the cancer chemopreventive oltipraz were synthesized to test their biological activities, showing that they react with glutathione to produce nearly quantitative yields of the metabolite, indicating potential application in cancer chemoprevention (Navamal et al., 2002).

Novel Derivatives Synthesis

The synthesis of novel 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives demonstrated the creation of compounds containing carboxamide- and methylamine-groups, expanding the chemical diversity of pyrrolopyrazinone derivatives for further research applications (Yaremchuk et al., 2018).

properties

IUPAC Name

7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-4-7-5-9-2-3-10(7)8(6)11/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPHSWIBRWFRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CNCCN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

CAS RN

200418-23-1
Record name 7-methyl-octahydropyrrolo[1,2-a]piperazin-6-one
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